

# Omigapil as a GAPDH Nitrosylation Inhibitor: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Omigapil*

Cat. No.: B10783124

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of **Omigapil** as a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) S-nitrosylation, a critical post-translational modification implicated in neurodegenerative diseases and other pathological conditions. We delve into the molecular mechanisms of GAPDH nitrosylation, its role in initiating apoptotic signaling cascades, and the therapeutic potential of **Omigapil** in mitigating these effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

## Introduction: The Role of Nitric Oxide and GAPDH in Cell Signaling

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes.<sup>[1][2][3][4][5]</sup> One of its key signaling mechanisms is S-nitrosylation, the covalent attachment of an NO moiety to the thiol group of a cysteine residue on a target protein. This reversible post-translational modification can alter protein function, localization, and stability.<sup>[6]</sup>

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a highly abundant and ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, emerging evidence has revealed a multitude of "moonlighting" functions for GAPDH, particularly in the context of cellular stress and apoptosis.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Under conditions of nitrosative stress, GAPDH can become S-nitrosylated, triggering a cascade of events that contribute to cell death.[\[8\]](#)[\[10\]](#)[\[11\]](#)

## The SNO-GAPDH Signaling Cascade: A Pathway to Apoptosis

The S-nitrosylation of GAPDH at its catalytically active cysteine residue (Cys150 in humans) initiates a pro-apoptotic signaling pathway.[\[8\]](#)[\[12\]](#) This modification inhibits the glycolytic activity of GAPDH and induces a conformational change that promotes its binding to the E3 ubiquitin ligase Siah1.[\[8\]](#)[\[10\]](#)[\[11\]](#)

The SNO-GAPDH/Siah1 complex then translocates to the nucleus, a process facilitated by the nuclear localization signal within Siah1.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) In the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity and leading to the degradation of specific nuclear proteins. This cascade ultimately culminates in the activation of downstream apoptotic pathways.[\[8\]](#)[\[10\]](#)[\[11\]](#) Furthermore, nuclear SNO-GAPDH can transnitrosylate other nuclear proteins, such as SIRT1 and HDAC2, thereby modulating their activities and contributing to cellular dysfunction.[\[12\]](#)



[Click to download full resolution via product page](#)

**Figure 1:** The SNO-GAPDH apoptotic signaling pathway.

# Omigapil: A Targeted Inhibitor of GAPDH Nitrosylation

**Omigapil** (also known as CGP3466B) is a small molecule that has been identified as a potent inhibitor of the SNO-GAPDH-mediated death cascade.[19][20] It is a derivative of R-(-)-deprenyl but lacks monoamine oxidase inhibitory activity.[19] The primary mechanism of action of **Omigapil** is its ability to bind to GAPDH and prevent its S-nitrosylation, thereby inhibiting the subsequent interaction with Siah1 and the downstream apoptotic signaling.[19][20][21][22]

By blocking the initial step of this pathological cascade, **Omigapil** has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases and other conditions where nitrosative stress plays a significant role.[19][21][22]

## Quantitative Data Summary

The following tables summarize key quantitative data related to **Omigapil** and the SNO-GAPDH pathway from preclinical and clinical studies.

Table 1: Preclinical Efficacy of **Omigapil**

| Model System                | Condition                                   | Omigapil Dose | Key Finding                                                                    | Reference |
|-----------------------------|---------------------------------------------|---------------|--------------------------------------------------------------------------------|-----------|
| dyW/dyW mice                | Laminin-alpha2 deficient muscular dystrophy | 1 mg/kg       | Reduced levels of p53, PUMA, and p21; decreased number of apoptotic myonuclei. | [23]      |
| Murine model of MS (EAE)    | Neuroinflammation                           | Not specified | Attenuated disease course and reduced axonal damage.                           | [19]      |
| A $\beta$ 1-42-treated mice | Alzheimer's Disease model                   | Not specified | Abrogated tau acetylation, memory impairment, and locomotor dysfunction.       | [21]      |

Table 2: **Omigapil** Phase I Clinical Trial (CALLISTO)

| Parameter          | Value                                                                                                                                                                                                                                                                              |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Population   | 20 children with LAMA2- or COL6-related congenital muscular dystrophy                                                                                                                                                                                                              |
| Age Range          | 5-16 years                                                                                                                                                                                                                                                                         |
| Dosage             | Ascending oral doses from 0.02 to 0.08 mg/kg/day                                                                                                                                                                                                                                   |
| Treatment Duration | 12 weeks                                                                                                                                                                                                                                                                           |
| Primary Objective  | Establish pharmacokinetic profile and assess safety and tolerability                                                                                                                                                                                                               |
| Key Outcomes       | <ul style="list-style-type: none"><li>- Favorable pharmacokinetic profile established.</li><li>[24][25][26]- Safe and well-tolerated.[24][25][26]</li><li>[27][28]- No significant evidence of efficacy observed (short trial duration cited as a potential reason).[24]</li></ul> |

Note: Santhera Pharmaceuticals discontinued the development of **Omigapil** in 2021 following an internal pipeline review.[24][25]

## Experimental Protocols

This section details the methodologies for key experiments used to investigate the SNO-GAPDH pathway and the effects of **Omigapil**.

### Detection of Protein S-Nitrosylation: The Biotin-Switch Technique (BST)

The Biotin-Switch Technique is a widely used method to specifically detect S-nitrosylated proteins.[29]

Principle: The assay involves three main steps:

- Blocking: Free thiol groups are blocked to prevent non-specific labeling.

- Reduction: The S-NO bond is selectively reduced to a thiol group.
- Labeling: The newly formed thiol is labeled with a biotin tag.

#### Detailed Protocol:

- Lysate Preparation:
  - Homogenize cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine).
  - Add 0.1% methyl methanethiosulfonate (MMTS) to block free thiols and incubate for 20 minutes at 50°C.
  - Precipitate proteins with 2 volumes of acetone and resuspend the pellet in HENS buffer (HEN buffer with 1% SDS).
- Biotinylation:
  - Add 20 mM sodium ascorbate to the protein solution to reduce S-nitrosothiols.
  - Immediately add 1 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP) and incubate for 1 hour at room temperature.
- Detection:
  - The biotinylated proteins can be detected by Western blotting using an anti-biotin antibody or streptavidin-HRP.
  - Alternatively, biotinylated proteins can be purified using streptavidin-agarose beads for subsequent analysis by mass spectrometry or immunoblotting for a specific protein of interest.[\[30\]](#)



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the Biotin-Switch Technique.

## Co-Immunoprecipitation (Co-IP) to Detect GAPDH-Siah1 Interaction

Co-IP is used to demonstrate the physical interaction between GAPDH and Siah1.

**Principle:** An antibody against a target protein (e.g., Siah1) is used to pull down the protein and any interacting partners from a cell lysate. The presence of the interacting protein (e.g., GAPDH) in the immunoprecipitated complex is then detected by Western blotting.

### Detailed Protocol:

- **Cell Lysis:**
  - Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  - Centrifuge to pellet cell debris and collect the supernatant.
- **Immunoprecipitation:**
  - Pre-clear the lysate by incubating with protein A/G agarose beads.
  - Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-Siah1) or a control IgG overnight at 4°C.

- Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elution and Detection:
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with antibodies against the immunoprecipitated protein (e.g., Siah1) and the co-immunoprecipitated protein (e.g., GAPDH).

[Click to download full resolution via product page](#)

**Figure 3:** Experimental workflow for Co-Immunoprecipitation.

## Conclusion

The S-nitrosylation of GAPDH represents a critical signaling node in the induction of apoptosis in response to nitrosative stress. **Omigapil**, by directly inhibiting the S-nitrosylation of GAPDH, offers a targeted therapeutic strategy to disrupt this pathological cascade. While clinical

development has been discontinued, the wealth of preclinical data underscores the potential of targeting GAPDH nitrosylation for the treatment of neurodegenerative diseases and other conditions characterized by excessive NO production. The experimental protocols detailed herein provide a foundation for further research into this important signaling pathway and the development of novel inhibitors.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Implications of glial nitric oxide in neurodegenerative diseases [frontiersin.org]
- 3. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview | MDPI [mdpi.com]
- 4. Nitric Oxide: The Gaseous Culprit of Neurodegeneration [lakeforest.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protein S-nitrosylation: Introduction & Identification Guide - Creative Proteomics [creative-proteomics.com]
- 7. Glyceraldehyde-3-phosphate dehydrogenase: nuclear translocation participates in neuronal and nonneuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Nitric oxide-GAPDH-Siah: a novel cell death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GAPDH Mediates Nitrosylation of Nuclear Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. [rupress.org](http://rupress.org) [rupress.org]
- 15. Reversible nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase upon serum depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- 17. [journals.biologists.com](http://journals.biologists.com) [journals.biologists.com]
- 18. [spandidos-publications.com](http://spandidos-publications.com) [spandidos-publications.com]
- 19. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [neurology.org](http://neurology.org) [neurology.org]
- 21. Nitrosylation of GAPDH augments pathological tau acetylation upon exposure to amyloid- $\beta$  - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Omigapil ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [researchgate.net](http://researchgate.net) [researchgate.net]
- 24. The results of the evaluation of omigapil in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 25. [curecmd.org](http://curecmd.org) [curecmd.org]
- 26. [swissbiotech.org](http://swissbiotech.org) [swissbiotech.org]
- 27. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 30. [walshmedicalmedia.com](http://walshmedicalmedia.com) [walshmedicalmedia.com]
- To cite this document: BenchChem. [Omigapil as a GAPDH Nitrosylation Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10783124#omigapil-as-a-gapdh-nitrosylation-inhibitor>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)